3-Bromo-7-chloroindole
Overview
Description
3-Bromo-7-chloroindole is a halogenated indole derivative, characterized by the presence of bromine and chlorine atoms at the 3rd and 7th positions of the indole ring, respectively. Indole derivatives are significant in various fields due to their biological and chemical properties. The indole ring system is a common structural motif in many natural products and pharmaceuticals, making this compound a compound of interest for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloroindole typically involves halogenation reactions. One common method is the bromination of 7-chloroindole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of biocatalysts, such as halogenase enzymes, has also been explored for the selective halogenation of indole derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-chloroindole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while nucleophilic substitution can produce various substituted indoles .
Scientific Research Applications
3-Bromo-7-chloroindole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloroindole involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, influencing their activity. The halogen atoms may enhance the compound’s binding affinity and specificity towards certain targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromoindole: Lacks the chlorine atom at the 7th position.
7-Chloroindole: Lacks the bromine atom at the 3rd position.
5-Bromoindole: Bromine atom is at the 5th position instead of the 3rd.
5-Chloroindole: Chlorine atom is at the 5th position instead of the 7th
Uniqueness: 3-Bromo-7-chloroindole is unique due to the specific positioning of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
3-bromo-7-chloro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTCAWQZFCASCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376868 | |
Record name | 3-Bromo-7-chloroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78225-46-4 | |
Record name | 3-Bromo-7-chloroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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